molecular formula C8H7BrO B146053 3'-Bromoacetophenone CAS No. 2142-63-4

3'-Bromoacetophenone

Cat. No.: B146053
CAS No.: 2142-63-4
M. Wt: 199.04 g/mol
InChI Key: JYAQYXOVOHJRCS-UHFFFAOYSA-N
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Description

3’-Bromoacetophenone: is an organic compound with the chemical formula C8H7BrO. It is a derivative of acetophenone where a bromine atom is substituted at the meta position of the benzene ring. This compound is a clear, slightly yellow liquid at room temperature and is known for its applications in various chemical processes, including organic synthesis and pharmaceutical production .

Mechanism of Action

Target of Action

3’-Bromoacetophenone is a chemical reagent used in the synthesis of various compounds . It’s primarily used in the synthesis of chalcone derivatives, which are known for their anti-cancer properties . It’s also used in the preparation of biphenyl pyridazinone derivatives as PDE4 inhibitors in anti-inflammatory treatments .

Mode of Action

The α-bromination reaction of carbonyl compounds, such as 3’-Bromoacetophenone, is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The rate-determining step for this reaction is identified as the second step involving enol form .

Biochemical Pathways

The α-bromination reaction of 3’-Bromoacetophenone affects the synthesis of various organic compounds . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Pharmacokinetics

The compound’s molecular weight (19904 g/mol) and its physical properties, such as its melting point (8-11 °C) and density (1505 g/mL at 25 °C), may influence its bioavailability .

Result of Action

The molecular and cellular effects of 3’-Bromoacetophenone’s action are primarily seen in its role as a precursor in the synthesis of various compounds. For instance, it’s used in the synthesis of chalcone derivatives, which have anti-cancer properties . It’s also used in the preparation of biphenyl pyridazinone derivatives, which act as PDE4 inhibitors in anti-inflammatory treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Bromoacetophenone. For instance, the reaction temperature, reaction time, and dosage of the brominating agent can affect the bromination of acetophenone derivatives . Additionally, safety measures need to be taken into account due to the potential toxicity and environmental pollution risks associated with the use of brominating agents .

Biochemical Analysis

Biochemical Properties

3’-Bromoacetophenone interacts with various biomolecules in biochemical reactions. It is used as an intermediate product in the synthesis of chalcone derivatives, which are known to interact with various enzymes and proteins . The exact nature of these interactions is complex and depends on the specific biochemical context. It is known that the bromine atom in 3’-Bromoacetophenone can participate in electrophilic aromatic substitution reactions, which can lead to the formation of covalent bonds with biomolecules .

Cellular Effects

The cellular effects of 3’-Bromoacetophenone are primarily related to its role as an intermediate in the synthesis of other biologically active compounds . For instance, chalcone derivatives synthesized from 3’-Bromoacetophenone have been shown to exhibit anti-cancer properties . These compounds can influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3’-Bromoacetophenone is largely determined by the compounds it is used to synthesize . For example, chalcone derivatives synthesized from 3’-Bromoacetophenone can inhibit or activate enzymes, alter gene expression, and interact with biomolecules through binding interactions . The bromine atom in 3’-Bromoacetophenone can participate in electrophilic aromatic substitution reactions, which can lead to the formation of covalent bonds with biomolecules .

Temporal Effects in Laboratory Settings

It is known that this compound is used as an intermediate in the synthesis of other compounds, and its stability, degradation, and long-term effects on cellular function would depend on the specific conditions of these reactions .

Metabolic Pathways

As an intermediate in the synthesis of other compounds, it is likely that 3’-Bromoacetophenone could be involved in various metabolic pathways depending on the specific compounds it is used to synthesize .

Transport and Distribution

The transport and distribution of 3’-Bromoacetophenone within cells and tissues would depend on various factors, including its physicochemical properties, the specific compounds it is used to synthesize, and the presence of transporters or binding proteins that it interacts with .

Subcellular Localization

As an intermediate in the synthesis of other compounds, its localization within the cell would likely depend on the specific biochemical reactions it is involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Bromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine and aluminum chloride as a catalyst. The reaction is carried out in a three-necked flask equipped with a condenser, a dropping funnel, and a stirrer. The acetophenone is added slowly to a mixture of aluminum chloride, and then bromine is added dropwise. The reaction mixture is stirred and heated to 80-85°C for one hour .

Industrial Production Methods: In industrial settings, 3’-Bromoacetophenone can be produced using a catalyst-free method involving biphasic electrolysis. This method uses sodium bromide and chloroform in the presence of sulfuric acid as a supporting electrolyte. The reaction is carried out at room temperature, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

3’-Bromoacetophenone is widely used in scientific research due to its versatility:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of chalcone derivatives and other complex molecules.

    Biology: It is used in the synthesis of biologically active compounds, including inhibitors of protein tyrosine phosphatases.

    Medicine: It is involved in the development of pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.

    Industry: It is used in the production of dyes, fragrances, and agrochemicals

Comparison with Similar Compounds

  • 2-Bromoacetophenone
  • 4-Bromoacetophenone
  • 3-Chloroacetophenone
  • 3-Fluoroacetophenone
  • 3-Methoxyacetophenone

Comparison: 3’-Bromoacetophenone is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-bromoacetophenone has the bromine atom at the ortho position, which affects its steric and electronic properties differently compared to the meta position in 3’-Bromoacetophenone .

Properties

IUPAC Name

1-(3-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQYXOVOHJRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870941
Record name 3′-Bromoacetophenone
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2142-63-4
Record name 3-Bromoacetophenone
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Record name Ethanone, 1-(3-bromophenyl)-
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Record name 3'-Bromoacetophenone
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Record name Ethanone, 1-(3-bromophenyl)-
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Record name 3′-Bromoacetophenone
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Record name 3'-bromoacetophenone
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Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 1,3-dibromobenzene (2.45 g, 10.07 mmol) in THF (25.0 mL) was treated at −78° C. with n-BuLi (4.0 mL of a 2.5M solution in hexane, 10.00 mmol). The reaction mixture was stirred for 30 min before N,N-dimethylacetaminde (1.50 mL, 16.13 mmol) was added and the solution was then allowed to warm to rt over 1 h. Sat. aq. NH4Cl was then added and the aq. layer was extracted with Et2O (3×50 mL) and the combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (20:1 hept-EA) gave the title compound as a white solid: TLC:rf (10:1 hept-EA)=0.28. LC-MS-conditions 02: tR=0.95 min.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3'-Bromoacetophenone?

A: this compound (also known as 1-(3-bromophenyl)ethanone) is an aromatic ketone. Its molecular formula is C8H7BrO, and its molecular weight is 200.05 g/mol. Spectroscopic data, particularly 1H NMR, has been used to characterize the compound. []

Q2: Has this compound demonstrated any catalytic properties?

A: While this compound itself hasn't been widely studied as a catalyst, it serves as a starting material for synthesizing various compounds, including chiral ruthenium(II)-pybox complexes. These complexes demonstrate catalytic activity in the enantioselective transfer hydrogenation of ketones. Specifically, they efficiently convert a range of aromatic ketones into their corresponding secondary alcohols with high enantiomeric excess (ee). [] Interestingly, 3-bromoacetophenone showed a high turnover frequency (TOF) and excellent ee (94%) when reduced by the catalyst trans-[RuCl2(PiPr3)(κ3-N,N,N-(R,R)-Ph-pybox]. []

Q3: How does the structure of this compound relate to its activity?

A: Research indicates that the position of the bromine substituent on the acetophenone ring significantly influences the compound's activity. For instance, in a study investigating the bioreductive potential of plant residues, various acetophenone derivatives were tested. Among them, this compound, along with other halogenated derivatives like 2-bromoacetophenone and 4-bromoacetophenone, were successfully bioreduced by banana and passion fruit residues. [] This suggests that the presence and position of the bromine atom play a role in the interaction with the biocatalysts.

Q4: Has computational chemistry been employed to study this compound?

A: Yes, density functional theory (DFT) calculations using the B3LYP/CEP-121G protocol have been employed to study the electronic and structural properties of bromoacetophenone isomers, including this compound. [] This research focused on understanding how the bromine substituent influences properties like energy gaps, dipole moments, and vibrational frequencies. The calculated frequencies showed good agreement with experimental data for the 3-bromoacetophenone isomer. []

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